molecular formula C10H14N2O3 B14172574 3-(4-(Hydroxymethyl)phenyl)-1-methoxy-1-methylurea

3-(4-(Hydroxymethyl)phenyl)-1-methoxy-1-methylurea

Cat. No.: B14172574
M. Wt: 210.23 g/mol
InChI Key: ANSGYQRLHVWDSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(Hydroxymethyl)phenyl)-1-methoxy-1-methylurea is an organic compound with a complex structure that includes a phenyl group substituted with a hydroxymethyl group, a methoxy group, and a methylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Hydroxymethyl)phenyl)-1-methoxy-1-methylurea typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Hydroxymethyl)phenyl)-1-methoxy-1-methylurea undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

3-(4-(Hydroxymethyl)phenyl)-1-methoxy-1-methylurea has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(4-(Hydroxymethyl)phenyl)-1-methoxy-1-methylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenyl derivatives with hydroxymethyl, methoxy, and methylurea groups. Examples include:

  • 3-(4-(Hydroxymethyl)phenyl)-1-methoxy-1-ethylurea
  • 3-(4-(Hydroxymethyl)phenyl)-1-ethoxy-1-methylurea

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

3-[4-(hydroxymethyl)phenyl]-1-methoxy-1-methylurea

InChI

InChI=1S/C10H14N2O3/c1-12(15-2)10(14)11-9-5-3-8(7-13)4-6-9/h3-6,13H,7H2,1-2H3,(H,11,14)

InChI Key

ANSGYQRLHVWDSK-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)NC1=CC=C(C=C1)CO)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.